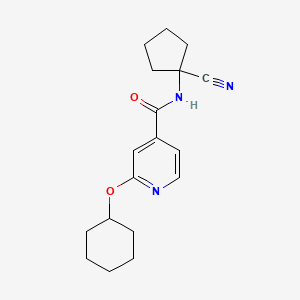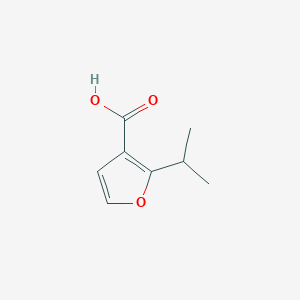![molecular formula C25H19N3O4 B2701295 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1207037-46-4](/img/structure/B2701295.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-phenylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . It is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions, as described in the patent . The variables R1-R4, n, and L are defined in the patent . The patent also provides methods of synthesizing compounds of the formula (I) and pharmaceutical compositions containing compounds of the formula (I) .Molecular Structure Analysis
The molecular formula of the compound is C22H17IN2O3 . The average mass is 484.286 Da and the monoisotopic mass is 484.028381 Da .Chemical Reactions Analysis
The compound undergoes a series of chemical reactions during its synthesis . The exact details of these reactions are provided in the patent .Physical And Chemical Properties Analysis
The compound has a melting point of 130-132°C . Its boiling point is predicted to be 528.2±50.0 °C . The density of the compound is 1.39 g/cm3 .Applications De Recherche Scientifique
Metabolism and Enzymatic Hydrolysis
Carbamazepine, a compound with a similar dibenzo[b,f][1,4]oxazepine core structure, has been studied for its metabolism in humans, highlighting the steric course of enzymatic hydrolysis of its 10,11-epoxide. The research found that carbamazepine 10,11-oxide is resistant to enzymatic hydrolysis but is the main metabolite in the urine of humans under treatment, indicating significant enantioselectivity by the microsomal epoxide hydrolase. This study provides insights into the metabolism pathways that could be relevant for related compounds like N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-phenylisoxazole-3-carboxamide (Bellucci et al., 1987).
Synthesis and Structural Analysis
Research on benzodiazepinooxazoles and related heterocyclic compounds, including dibenzo[b,f][1,4]oxazepines, has led to the development of novel synthetic methods and insights into their chemical reactivity and potential rearrangements. Such studies contribute to the broader understanding of synthesizing and manipulating similar compounds for various applications, including drug development and material sciences (Terada et al., 1973).
Novel Material Synthesis
The synthesis of ethyl 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate demonstrates the application of the dibenzo[b,f][1,4]oxazepine framework in constructing heteropropellanes. These compounds are of interest not only for potential modifications of drugs but also for creating novel materials with unique physical properties, showcasing the versatility of the core structure for various research applications (Konstantinova et al., 2020).
Catalytic and Enantioselective Reactions
A study on the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines emphasizes the utility of these compounds in organic synthesis. The research highlights how these reactions can lead to the synthesis of chiral derivatives with high yields and enantioselectivities, further broadening the scope of applications in medicinal chemistry and stereoselective synthesis (Munck et al., 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4/c1-2-28-20-10-6-7-11-22(20)31-21-13-12-17(14-18(21)25(28)30)26-24(29)19-15-23(32-27-19)16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOASJSKTSXUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-phenylisoxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-isopropyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2701212.png)





![[1-(Triazol-2-yl)cyclopropyl]methanol](/img/structure/B2701221.png)

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid](/img/structure/B2701230.png)

![spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B2701232.png)
![1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione](/img/structure/B2701233.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2701234.png)
![2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2701235.png)